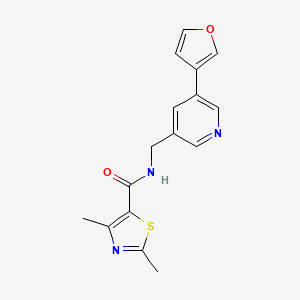

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Description

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4, and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a pyridin-3-ylmethyl moiety bearing a furan-3-yl substituent at the pyridine’s 5-position.

The synthesis of analogous thiazole-carboxamides typically involves coupling activated carboxylic acid derivatives (e.g., esters or acids) with amines using reagents like EDCI/HOBt or HATU/DIPEA, followed by purification via chromatography or recrystallization .

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDUYSPTFWNDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, followed by their coupling with a thiazole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs. Thiadiazole/Other Cores : The target’s thiazole core (5-membered, one sulfur, one nitrogen) contrasts with thiadiazoles (two nitrogens, one sulfur; e.g., 18l ) and pyrazoles (two adjacent nitrogens; e.g., 3a ). Thiadiazoles often exhibit higher rigidity and metabolic stability, while pyrazoles are more electron-rich .

- Molecular Weight and Lipophilicity : The target (MW 334.39) is smaller and likely more lipophilic than analogs like 4e (MW 428.53) or the biphenyl derivative (MW 591.14), suggesting better membrane permeability .

Biological Activity

The compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : Average 202.2524 g/mol

The structure includes a thiazole ring, a furan moiety, and a pyridine group, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For instance, it has been tested against several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines.

Table 1: Cytotoxicity Data Against Lung Cancer Cell Lines

| Compound | Cell Line | IC (μM) | Assay Type |

|---|---|---|---|

| N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide | A549 | 6.75 ± 0.19 | 2D |

| N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide | HCC827 | 5.13 ± 0.97 | 2D |

| N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide | NCI-H358 | 4.01 ± 0.95 | 2D |

These findings suggest that the compound has a promising profile for further development as an antitumor agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the thiazole and pyridine rings may play a crucial role in modulating cellular pathways involved in cancer progression.

- Inhibition of Cell Proliferation : The compound appears to disrupt the proliferation of cancer cells by inducing apoptosis.

- Impact on Signaling Pathways : Preliminary studies suggest that it may interfere with key signaling pathways involved in tumor growth.

Case Studies

A notable case study involved testing the compound alongside standard chemotherapeutics such as doxorubicin and vandetanib. The combination treatment demonstrated enhanced cytotoxicity compared to individual treatments, indicating potential for use in combination therapies.

Table 2: Combination Treatment Efficacy

| Treatment | Cell Line | IC (μM) |

|---|---|---|

| Doxorubicin + N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide | A549 | 3.50 ± 0.20 |

| Vandetanib + N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide | HCC827 | 2.85 ± 0.15 |

These results indicate that the compound may enhance the efficacy of existing cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.